N-ethylpiperidine-3-carboxamide hydrochloride

Description

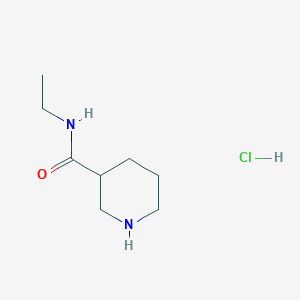

N-Ethylpiperidine-3-carboxamide hydrochloride is a piperidine derivative characterized by a carboxamide group at the 3-position of the piperidine ring and an ethyl substituent on the nitrogen atom.

Properties

IUPAC Name |

N-ethylpiperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-2-10-8(11)7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJDLUKPYJULQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethylpiperidine-3-carboxamide hydrochloride typically involves the amidation of carboxylic acid substrates. Amidation can be achieved through various methods, including catalytic and non-catalytic amidation, as well as transamidation . The reaction conditions often involve the use of coupling reagents or catalysts to activate the carboxylic acid and facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using efficient and cost-effective methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethylpiperidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

N-ethylpiperidine-3-carboxamide hydrochloride is characterized by its piperidine ring and carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 192.69 g/mol. The presence of the hydrochloride salt enhances its solubility in water, making it suitable for biological applications.

Pharmaceutical Applications

- Drug Development :

- CNS Activity :

-

Antidiabetic Properties :

- Research has shown that this compound may possess antidiabetic properties, making it a subject of interest for developing treatments for diabetes mellitus.

Biochemical Applications

- Peptide Synthesis :

- Crosslinking Agents :

- Nucleic Acid Modification :

Case Studies and Research Findings

A variety of studies have documented the effectiveness of this compound in different applications:

- Peptide Bond Formation : A study demonstrated the successful use of this compound in forming peptide bonds under aqueous conditions, showcasing its utility in synthesizing biologically active peptides .

- CNS Drug Development : Research focused on synthesizing new piperidine derivatives has highlighted the potential of this compound as a precursor for drugs targeting CNS-related disorders. These derivatives have shown promising results in preclinical models .

Mechanism of Action

The mechanism of action of N-ethylpiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Molecular Properties :

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between N-ethylpiperidine-3-carboxamide hydrochloride and its closest analogs:

Structural and Functional Insights

- Positional Isomerism : Shifting the carboxamide group from position 3 (as in the target compound) to position 4 (e.g., piperidine-4-carboxamide hydrochloride) alters hydrogen-bonding patterns and receptor interactions .

- Substituent Effects: Ethyl vs. Carboxamide vs. Carboxylic Acid: Carboxamide derivatives generally exhibit greater metabolic stability compared to carboxylic acids, which may ionize at physiological pH, reducing bioavailability .

Physicochemical and Pharmacokinetic Considerations

- Solubility : Carboxamide derivatives typically have lower aqueous solubility than their carboxylate or hydrochloride salt counterparts but better solubility in organic solvents .

- Stability : Ester-containing analogs (e.g., ethyl 3-methylpiperidine-3-carboxylate hydrochloride) are prone to hydrolysis under acidic or basic conditions, limiting their utility in oral formulations .

Biological Activity

N-ethylpiperidine-3-carboxamide hydrochloride is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Molecular Formula: C8H16N2O·HCl

Molecular Weight: 192.69 g/mol

CAS Number: 112989-90-9

This compound interacts with various biological targets, primarily enzymes and receptors. Its mechanism of action is believed to involve:

- Hydrogen Bonding: The compound can form hydrogen bonds with active-site residues of target proteins, influencing their conformation and function.

- Hydrophobic Interactions: These interactions may enhance binding affinity to specific receptors or enzymes, modulating their activity.

1. Antiviral Activity

Recent studies have shown that derivatives of piperidine compounds, including this compound, exhibit promising antiviral properties. For instance, related compounds demonstrated significant inhibitory effects against HIV-1 protease, suggesting potential therapeutic applications in antiviral drug development .

2. Cytotoxicity

A cytotoxicity assay using the CCK-8 method evaluated the effects of this compound on cell viability. The compound was tested on 293T cells, revealing a dose-dependent reduction in cell viability, indicating potential applications in cancer therapy .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and characteristics of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C8H16N2O·HCl | Antiviral, cytotoxicity |

| 3-Ethylpiperidine | C8H17N | CNS effects |

| N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride | C15H20ClF2N2O | Neurological disorders treatment |

Case Study 1: Antiviral Screening

In a study focused on the antiviral properties of piperidine derivatives, this compound was included in a screening panel against various viral targets. The results indicated that modifications to the piperidine scaffold could enhance antiviral efficacy, particularly against HIV .

Case Study 2: In Vitro Cytotoxicity

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The IC50 values were determined using a standard CCK-8 assay protocol, demonstrating significant activity against specific cancer types .

Q & A

Q. How can researchers synthesize N-ethylpiperidine-3-carboxamide hydrochloride with high purity?

Methodological Answer: The synthesis typically involves amination of a piperidine precursor. For example, direct amination of a brominated intermediate (e.g., 3-bromo-piperidine) with ethylamine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the carboxamide intermediate. Subsequent hydrochloric acid treatment produces the hydrochloride salt. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) ensures high purity. Analytical validation using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms purity >98% .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy: - and -NMR (DO or DMSO-d) identify proton environments (e.g., ethyl group signals at δ 1.2–1.4 ppm and piperidine ring protons at δ 2.8–3.5 ppm).

- Mass Spectrometry (HRMS): ESI-MS in positive ion mode confirms the molecular ion peak ([M+H]) and isotopic pattern.

- FT-IR: Peaks at ~1650 cm (amide C=O stretch) and 2500–3000 cm (HCl salt N-H stretches) validate functional groups .

Q. How should stability studies be designed to assess the compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Store samples at 25°C/60% RH, 40°C/75% RH, and light exposure (ICH Q1A guidelines).

- Analytical Monitoring: Use HPLC at intervals (0, 1, 3, 6 months) to track degradation (e.g., hydrolysis of the amide bond). Impurity profiling via LC-MS identifies degradation products like piperidine-3-carboxylic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Meta-Analysis: Cross-validate experimental conditions (e.g., cell lines, assay pH, and solvent controls) from conflicting studies.

- Dose-Response Curves: Perform EC/IC assays across multiple concentrations to identify non-linear effects.

- Structural Dynamics: Use molecular docking simulations (e.g., AutoDock Vina) to assess binding affinity variations to targets like NMDA receptors, accounting for protonation states in physiological pH .

Q. What strategies optimize the compound’s selectivity for neurological targets over off-site receptors?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with modifications to the ethyl group or piperidine ring.

- In Silico Screening: Apply ligand-based virtual screening (e.g., Schrödinger’s Phase) to predict off-target interactions.

- Functional Assays: Use patch-clamp electrophysiology for NMDA receptor inhibition vs. α7-nAChR activity to quantify selectivity .

Q. How can degradation pathways be mapped under oxidative or hydrolytic stress?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to HO (oxidative) or 0.1M HCl/NaOH (hydrolytic) at 60°C.

- HPLC-MS/MS Analysis: Identify major degradation products (e.g., N-ethylpiperidine-3-carboxylic acid under basic conditions).

- Mechanistic Probes: Use isotopically labeled -water to trace hydrolysis pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.